molecular formula C11H13ClN6O2 B10963973 N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10963973
M. Wt: 296.71 g/mol
InChI Key: IZHIWNHNCVMGLS-UHFFFAOYSA-N
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Description

4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to interact with the active site of certain enzymes, inhibiting their function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C11H13ClN6O2

Molecular Weight

296.71 g/mol

IUPAC Name

4-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H13ClN6O2/c1-3-18-9(10(13)19)7(5-15-18)16-11(20)8-6(12)4-14-17(8)2/h4-5H,3H2,1-2H3,(H2,13,19)(H,16,20)

InChI Key

IZHIWNHNCVMGLS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=C(C=NN2C)Cl)C(=O)N

Origin of Product

United States

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